

Physicochemical Properties of 2,2-Dimethylheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethylheptanoic acid

Cat. No.: B081895

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **2,2-Dimethylheptanoic acid** (CAS No: 14250-73-8). The information is compiled from various scientific databases and presented in a structured format to facilitate its use in research and development. This document includes a summary of quantitative data, detailed descriptions of general experimental protocols for determining key properties, and visualizations of relevant metabolic pathways and experimental workflows.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **2,2-Dimethylheptanoic acid**.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₈ O ₂	[1] [2]
Molecular Weight	158.24 g/mol	[1] [2] [3]
Boiling Point	150 °C	[1] [2]
Melting Point	-62 °C	[1] [2]
Density	0.891 g/cm ³ at 20 °C	[1] [2]
Physical State	Oily liquid at room temperature	[1] [2]
Appearance and Odor	Colorless liquid with a strong odor	[1] [2]
logP (Computed)	3.2	[3]
pKa (Experimental)	Data not available	
Solubility	Data not available for specific solvents	

Experimental Protocols

Detailed experimental protocols for the determination of specific physicochemical properties for **2,2-Dimethylheptanoic acid** are not readily available in the public domain. However, this section outlines established, general methodologies that are widely applied to carboxylic acids and fatty acids for determining pKa and solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and precise method for determining the acid dissociation constant (pKa) of a substance.[\[4\]](#)[\[5\]](#)

Principle: The pKa is the pH at which the acid is 50% dissociated. This point can be determined by monitoring the pH of a solution of the acid as a standardized base is incrementally added. The equivalence point, where the moles of added base equal the initial moles of the acid, is identified by the steepest point of the titration curve (pH vs. volume of titrant). The pKa can then be calculated from the pH at the half-equivalence point.

Apparatus and Reagents:

- pH meter with a glass electrode
- Burette
- Magnetic stirrer and stir bar
- Beakers
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- **2,2-Dimethylheptanoic acid** sample, accurately weighed
- Solvent (e.g., deionized water, or a co-solvent system like water/ethanol for sparingly soluble acids)
- Buffer solutions for pH meter calibration

Procedure:

- Calibration: Calibrate the pH meter using standard buffer solutions.
- Sample Preparation: Accurately weigh a sample of **2,2-Dimethylheptanoic acid** and dissolve it in a known volume of the chosen solvent in a beaker.
- Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
- Titration: Record the initial pH of the solution. Add the NaOH solution in small, precise increments, recording the pH after each addition. Smaller increments should be used near the expected equivalence point where the pH changes more rapidly.
- Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the inflection point of this curve. The volume of NaOH at the half-equivalence point corresponds to the pH that is equal to the pKa of the

acid. A more accurate determination of the equivalence point can be achieved by plotting the first or second derivative of the titration curve.

Determination of Solubility

The solubility of a fatty acid like **2,2-Dimethylheptanoic acid** can be determined in various solvents using the shake-flask method, which is a standard technique for assessing the equilibrium solubility of a compound.[6][7]

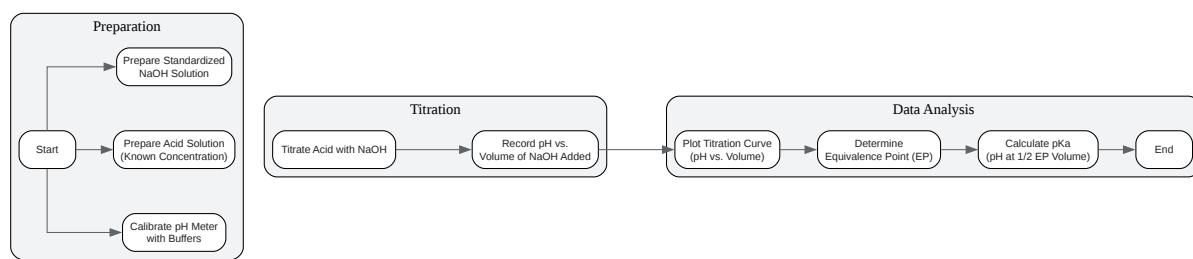
Principle: A surplus of the solute (**2,2-Dimethylheptanoic acid**) is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured by a suitable analytical method.

Apparatus and Reagents:

- Shaking incubator or a constant temperature water bath with a shaker
- Vials or flasks with tight-fitting caps
- Centrifuge
- Analytical balance
- **2,2-Dimethylheptanoic acid**
- Solvents of interest (e.g., water, ethanol, chloroform)
- Analytical instrument for quantification (e.g., Gas Chromatography (GC) after derivatization, or High-Performance Liquid Chromatography (HPLC))

Procedure:

- **Sample Preparation:** Add an excess amount of **2,2-Dimethylheptanoic acid** to a series of vials, each containing a known volume of a different solvent. The excess solid should be visible to ensure that a saturated solution is formed.
- **Equilibration:** Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours)

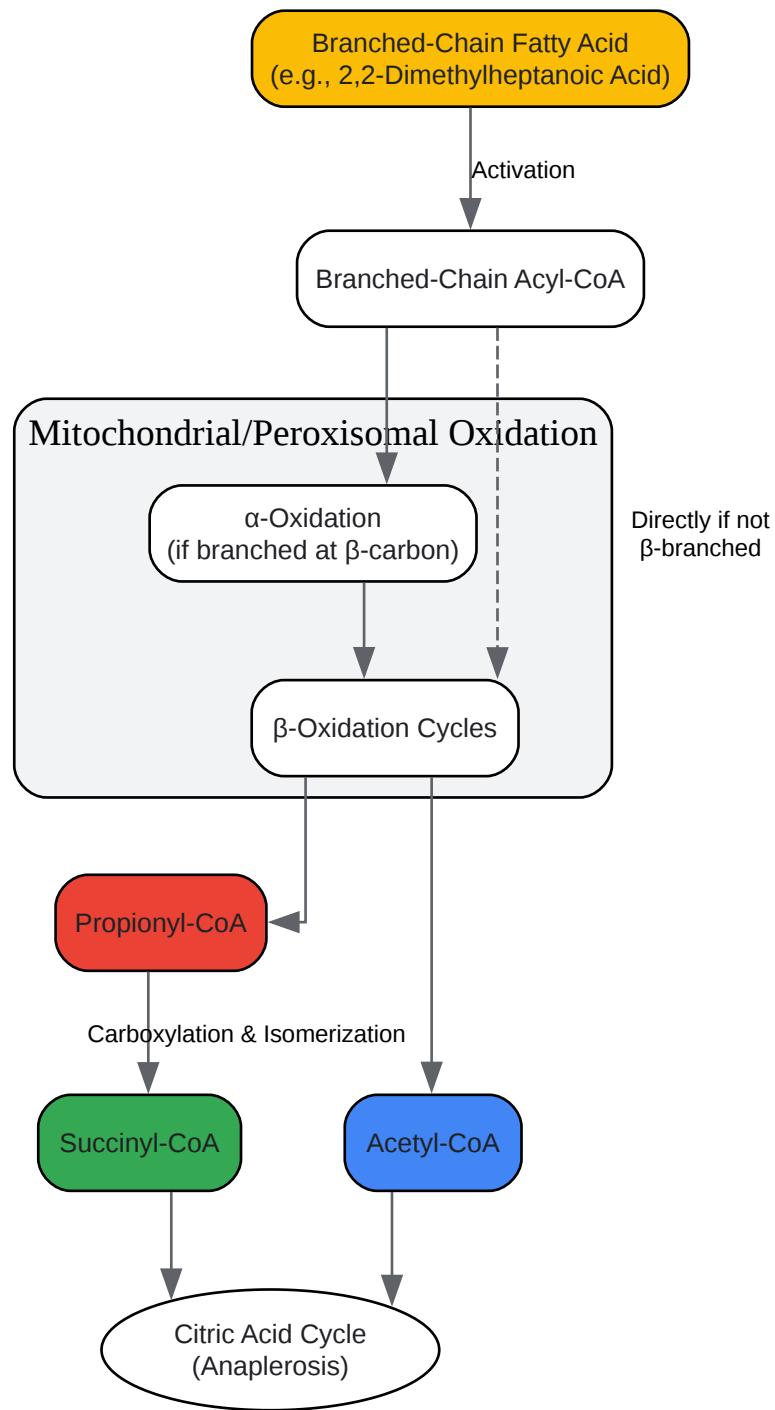

to ensure equilibrium is reached.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solute settle. If necessary, centrifuge the samples to facilitate the separation of the solid and liquid phases.
- Sample Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze its concentration using a calibrated analytical method like GC or HPLC.
- Calculation: The solubility is expressed as the concentration of **2,2-Dimethylheptanoic acid** in the saturated solution (e.g., in mg/mL or mol/L).

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the general workflow for determining the pKa of a carboxylic acid using potentiometric titration.



[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

General Metabolic Pathway for Branched-Chain Fatty Acids

2,2-Dimethylheptanoic acid is a branched-chain fatty acid. The metabolism of such fatty acids can be complex. While a specific pathway for **2,2-Dimethylheptanoic acid** is not detailed in the literature, it is of interest in anaplerotic therapy, which aims to replenish intermediates of the citric acid cycle.^[8] The diagram below illustrates a generalized catabolic pathway for branched-chain fatty acids.

[Click to download full resolution via product page](#)

Caption: Generalized catabolism of branched-chain fatty acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Dimethylheptanoic acid | 14250-73-8 | PAA25073 [biosynth.com]
- 2. 2,2-Dimethylheptanoic acid | CymitQuimica [cymitquimica.com]
- 3. 2,2-Dimethylheptanoic acid | C9H18O2 | CID 9801869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. potentiometric titration method: Topics by Science.gov [science.gov]
- 5. web.mit.edu [web.mit.edu]
- 6. byjus.com [byjus.com]
- 7. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 8. 2,2-Dimethylheptanoic Acid|CAS 14250-73-8|Supplier [benchchem.com]
- To cite this document: BenchChem. [Physicochemical Properties of 2,2-Dimethylheptanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081895#what-are-the-physicochemical-properties-of-2-2-dimethylheptanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com